molecular formula C18H34O2 B077471 cis-13-Octadecenoic acid CAS No. 13126-39-1

cis-13-Octadecenoic acid

Cat. No.: B077471
CAS No.: 13126-39-1
M. Wt: 282.5 g/mol
InChI Key: BDLLSHRIFPDGQB-AATRIKPKSA-N
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Description

cis-13-Octadecenoic acid: is a monounsaturated fatty acid with the chemical formula C18H34O2 (Z)-13-Octadecenoic acid . This compound is characterized by the presence of a double bond at the 13th carbon atom in the cis configuration, which imparts unique chemical and physical properties. It is commonly found in various natural sources, including plant oils and animal fats .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

cis-13-Octadecenoic acid can be compared with other similar monounsaturated fatty acids:

Uniqueness: this compound is unique due to its specific double bond position, which imparts distinct chemical and physical properties compared to other monounsaturated fatty acids .

Biological Activity

Cis-13-Octadecenoic acid, also known as (13Z)-octadecenoic acid, is a monounsaturated fatty acid with the molecular formula C₁₈H₃₄O₂. It is characterized by a cis double bond at the 13th carbon position of the octadecenoic chain. This compound is found in various natural sources, including bovine milk fat and certain plant oils, and has garnered attention for its potential biological activities.

  • Molecular Weight : 282.4614 g/mol
  • Structure :
    • Type : Monounsaturated fatty acid
    • Double Bond Position : C-13

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. For instance, studies have shown that it can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly beneficial in preventing cellular damage associated with various diseases, including cancer and cardiovascular conditions .

Anti-inflammatory Effects

This compound has been reported to possess anti-inflammatory properties. In animal models, it has demonstrated the ability to reduce inflammation markers, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Properties

Studies have highlighted the antimicrobial effects of this compound against a range of pathogens. It has shown activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing natural antimicrobial agents .

Cancer Preventive Potential

Emerging evidence suggests that this compound may have cancer preventive properties. In vitro studies indicate that it can induce apoptosis in cancer cells, such as colorectal cancer cells (Caco-2), thereby inhibiting tumor growth .

Study 1: Antioxidant and Antimicrobial Activity

A study conducted on extracts containing this compound demonstrated its efficacy in scavenging DPPH radicals and inhibiting the growth of various bacterial strains. The extract exhibited a significant reduction in bacterial load, showcasing its potential as a natural preservative and therapeutic agent .

Study 2: Anti-inflammatory Effects in Mice

In a controlled experiment, mice treated with this compound showed reduced levels of pro-inflammatory cytokines compared to the control group. This study supports its application in managing inflammatory conditions .

Data Table: Comparison of Fatty Acids and Their Biological Activities

Compound NameStructure TypeDouble Bond PositionNotable Characteristics
Oleic AcidMonounsaturatedC-9Widely found in olive oil; anti-inflammatory
Linoleic AcidPolyunsaturatedC-9, C-12Essential fatty acid; involved in cell signaling
This compoundMonounsaturatedC-13Antioxidant, anti-inflammatory, antimicrobial
Trans-13-Octadecenoic AcidMonounsaturatedC-13Different metabolic effects than its cis form
Palmitoleic AcidMonounsaturatedC-9Beneficial for heart health

Properties

CAS No.

13126-39-1

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

(E)-octadec-13-enoic acid

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6H,2-4,7-17H2,1H3,(H,19,20)/b6-5+

InChI Key

BDLLSHRIFPDGQB-AATRIKPKSA-N

SMILES

CCCCC=CCCCCCCCCCCCC(=O)O

Isomeric SMILES

CCCC/C=C/CCCCCCCCCCCC(=O)O

Canonical SMILES

CCCCC=CCCCCCCCCCCCC(=O)O

melting_point

26.5 - 27 °C

Key on ui other cas no.

693-71-0

physical_description

Solid

Pictograms

Irritant

Synonyms

13-octadecenoic acid
13-octadecenoic acid, (E)-isomer
13-octadecenoic acid, sodium salt, (Z)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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